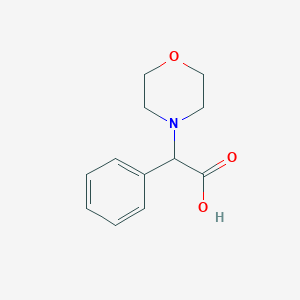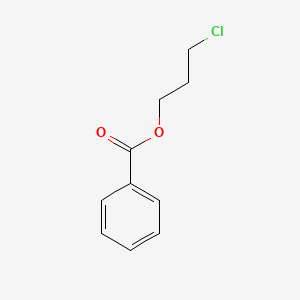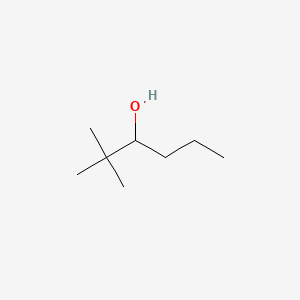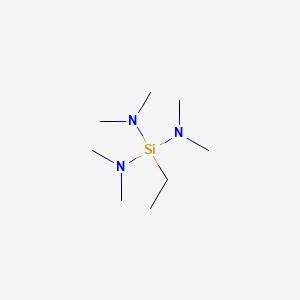
1-Éthyl-N,N,N',N',N'',N''-hexaméthylsilanetriamine
Vue d'ensemble
Description
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine (HMTETA) is an organic silane compound that has been studied for its potential applications in a wide range of scientific research. HMTETA is a small molecule with a molecular weight of 219.35 g/mol and is composed of six methyl groups, an ethyl group, and an amino group. HMTETA has a wide range of properties, such as being highly volatile, water insoluble, and thermally stable. HMTETA has been studied for its potential applications in materials science, chemical synthesis, and drug delivery.
Applications De Recherche Scientifique
Hydrosilylation des oléfines
Ce composé est utilisé dans l'hydrosilylation des oléfines en présence de Rh2Cl2(CO)4 . L'hydrosilylation est un processus qui ajoute des liaisons silicium-hydrogène aux liaisons carbone-carbone insaturées, ce qui constitue une étape clé dans la production de divers composés organiques à base de silicium.
Formation de prépolymères de nitrure de silicium
Il réagit avec l'ammoniac pour former des prépolymères de nitrure de silicium . Les prépolymères de nitrure de silicium sont des précurseurs des céramiques de nitrure de silicium, qui ont des applications dans les matériaux résistants à l'usure et aux températures élevées.
Dépôt chimique en phase vapeur à basse pression (CVD) de nitrure de silicium
Ce composé est utilisé dans le CVD à basse pression du nitrure de silicium . Le nitrure de silicium est un matériau dur et résistant chimiquement utilisé dans une variété d'applications, notamment les outils de coupe et les roulements à haute température.
Dépôt de films minces d'oxynitrure, de carbonitrure, de nitrure et d'oxyde de silicium
Le tris(diméthylamino)silane est utilisé comme source organosiliciée pour le dépôt de films minces de Si oxynitrure, carbonitrure, nitrure et oxyde . Ces films minces ont des applications dans la microélectronique et les revêtements protecteurs.
Formation de films minces multicouches contenant du silicium
Il est également utilisé pour former des films minces multicouches contenant du silicium . Ces films multicouches peuvent avoir des propriétés uniques qui les rendent utiles dans une variété d'applications, notamment l'optoélectronique et la nanotechnologie.
Passivation de surface
Ce composé a été utilisé pour la passivation de surface des surfaces internes des colonnes capillaires en silice pour la chromatographie en phase gazeuse . La passivation de surface peut améliorer les performances de ces colonnes en réduisant les interactions indésirables entre la colonne et les analytes.
Mécanisme D'action
Target of Action
1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine, also known as TRIS(DIMETHYLAMINO)ETHYLSILANE, is primarily used as an organosilicon source for the deposition of silicon-containing thin films . The primary targets of this compound are the substrates on which these thin films are deposited .
Mode of Action
The interaction of TRIS(DIMETHYLAMINO)ETHYLSILANE with its targets involves the deposition of silicon-containing thin films. This compound is used to deposit Si oxynitride, carbonitride, nitride, and oxide thin films . The depositions can be carried out at low substrate temperatures .
Biochemical Pathways
The biochemical pathways affected by 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involve the formation of multicomponent silicon-containing thin films . The downstream effects of these pathways include the creation of various types of thin films with different properties, depending on the specific type of deposition carried out .
Pharmacokinetics
Its density is 0.838 g/mL at 25 °C . These properties can impact the compound’s bioavailability in its applications.
Result of Action
The molecular and cellular effects of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine’s action include the formation of silicon-containing thin films on various substrates . These films can have a variety of properties, depending on the specific type of deposition carried out .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TRIS(DIMETHYLAMINO)ETHYLSILANE. For instance, the temperature of the substrate can impact the deposition process . Additionally, the compound’s melting point and vapor pressure make it a suitable vapor deposition precursor .
Propriétés
IUPAC Name |
N-[bis(dimethylamino)-ethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N3Si/c1-8-12(9(2)3,10(4)5)11(6)7/h8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBURLBCXNMPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952004 | |
| Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29489-57-4 | |
| Record name | Silanetriamine, 1-ethyl-N,N,N',N',N'',N''-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029489574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)

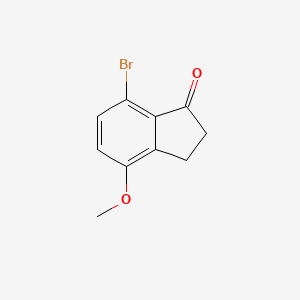

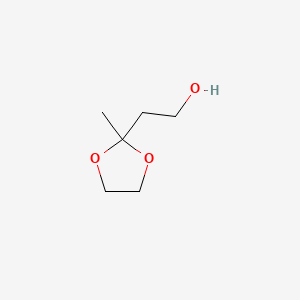


![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)
